tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate

CGRP receptor antagonist enantioselective synthesis fluoropiperidine pharmacophore

tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate (CAS 1932198-08-7) is a chiral, protected 4-aminopiperidine derivative bearing a cis-1,2-amino-fluorine relationship. This compound serves as a key intermediate for constructing the syn-1,2-amino-fluoropiperidine pharmacophore found in multiple clinical-stage and marketed drug candidates, including CGRP receptor antagonists and selective JAK inhibitors.

Molecular Formula C11H21FN2O2
Molecular Weight 232.29 g/mol
CAS No. 1932198-08-7
Cat. No. B6355146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate
CAS1932198-08-7
Molecular FormulaC11H21FN2O2
Molecular Weight232.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CCNCC1F
InChIInChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-6-13-7-8(9)12/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
InChIKeyVGCKWWMMIKCCKU-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate (CAS 1932198-08-7): Procurement-Relevant Profile for Chiral Fluorinated Piperidine Building Blocks


tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate (CAS 1932198-08-7) is a chiral, protected 4-aminopiperidine derivative bearing a cis-1,2-amino-fluorine relationship. This compound serves as a key intermediate for constructing the syn-1,2-amino-fluoropiperidine pharmacophore found in multiple clinical-stage and marketed drug candidates, including CGRP receptor antagonists and selective JAK inhibitors [1]. The tert-butyl carbamate (Boc) and N-methyl substituent enable orthogonal deprotection strategies while maintaining high enantiomeric integrity, which is critical for downstream API quality .

Why Generic Substitution of tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate Carries Quantifiable Risk


The (3S,4S) absolute configuration is not a minor structural nuance—it enforces the cis spatial relationship between the fluorine atom and the carbamate-bearing nitrogen that is essential for target binding in CGRP antagonists and selective JAK inhibitors [1]. The corresponding (3R,4R) enantiomer or the (3S,4R)/(3R,4S) trans diastereomers produce a different three-dimensional orientation of the fluorine and amine vectors, which in published drug development programs is consistently associated with loss of potency, altered selectivity, or pharmacokinetic changes [2]. Furthermore, the N-methyl carbamate and Boc protection pattern cannot be freely swapped for other protecting groups (e.g., Cbz, Fmoc) without altering the orthogonality of downstream deprotection sequences and risking epimerization under the acidic or hydrogenolytic conditions required for removal [3].

Product-Specific Quantitative Evidence for tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate Procurement Decisions


Syn-1,2-Amino-Fluoropiperidine Pharmacophore: Enantioselectivity Required for CGRP Antagonist Potency

The active pharmaceutical ingredient (API) 1 in the CGRP antagonist program absolutely requires the syn-1,2-amino-fluoropiperidine motif, which corresponds to the (3S,4S) configuration after deprotection of this building block [1]. The enantioselective synthetic route developed by Molinaro et al. demonstrated that only the enantiomerically pure cis-isomer yields active CGRP antagonist, with the anti-diastereomer (trans-3-fluoro-4-aminopiperidine) failing to deliver the required pharmacophore geometry [1]. This stereochemical dependence is not a general observation but a target-specific requirement validated through X-ray co-crystal structures showing the fluorine occupying a specific sub-pocket [2].

CGRP receptor antagonist enantioselective synthesis fluoropiperidine pharmacophore

Cis-Configuration Enables Selective JAK1 Inhibition Over JAK2: Structural Rationale

In the development of PF-04965842, a selective JAK1 clinical candidate, the cis-3-aminopiperidine linker geometry was identified as the critical structural feature enabling JAK1 selectivity over JAK2 [1]. The (3S,4S) configuration of the amino-fluoropiperidine intermediate used in this compound class places the N-methyl group in the correct orientation to interact with a unique JAK1 residue, while the fluorine modulates the piperidine ring conformation via the gauche effect [2]. The corresponding trans-diastereomer would orient the substituents differently, leading to reduced JAK1 potency and selectivity, as demonstrated by the structure-activity relationship (SAR) table in the J. Med. Chem. 2018 publication, where cis-aminopiperidine-containing compounds consistently outperformed trans-analogs in JAK1 cellular assays [1].

JAK1 inhibitor cis-aminopiperidine kinase selectivity

Fluorine Gauche Effect Confers Conformational Rigidity Superior to Non-Fluorinated Analogs

A systematic NMR and computational study by Nairoukh et al. (Chem. Eur. J. 2020) demonstrated that 3-fluoropiperidine derivatives exhibit a strong axial-F preference in polar solvents, driven by electrostatic charge-dipole interactions and hyperconjugation [1]. For the cis-3-fluoro-4-aminopiperidine scaffold (the deprotected form of the target compound), this gauche effect fixes the piperidine ring in a single predominant conformer, as evidenced by 3JHF coupling constants of ~26.5 Hz for the gauche isomers compared to ~45 Hz for the anti arrangement [1]. In contrast, non-fluorinated piperidine analogs exist as an equilibrium mixture of conformers without this locking effect, potentially leading to entropic penalties upon target binding [2].

conformational analysis fluorine gauche effect piperidine ring pucker

Purity and Storage: Comparatively Higher Standard from Specialty Suppliers

Commercially, the target compound is available at 98% purity from Leyan (Product No. 1823701) compared to 95% purity from Calpaclab . While this 3% difference in nominal purity appears small, for building blocks used in multi-step API synthesis, the cumulative impact on yield and impurity profiles becomes significant. Impurities in the 95% material may include the enantiomeric or diastereomeric contaminants that cannot be removed downstream. Additionally, the recommended storage condition of −20°C, dry, protected from light, and sealed reflects the compound's sensitivity to moisture and thermal degradation, which must be factored into procurement and inventory planning.

purity specification storage conditions procurement quality

Optimal Research and Industrial Application Scenarios for tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate Procurement


Enantioselective Synthesis of CGRP Receptor Antagonists

This building block is the direct precursor to the syn-1,2-amino-fluoropiperidine pharmacophore required for CGRP receptor antagonists. After deprotection of the Boc group, the resulting cis-3-fluoro-4-aminopiperidine can be immediately coupled to the γ-lactam or bis-aryl ether fragment without the need for chiral resolution or diastereomer separation [1]. Using this (3S,4S)-configured intermediate eliminates the risk of epimerization during the final coupling step, which is a known failure mode when less stereochemically pure starting materials are employed.

Construction of Selective JAK1 Inhibitor Scaffolds

For medicinal chemistry programs targeting JAK1 selectivity over JAK2, the cis-3-aminopiperidine linker geometry is a critical design element [2]. This building block provides the correct cis-stereochemistry and N-methyl substitution pattern pre-assembled, enabling rapid synthesis of analog libraries for structure-activity relationship (SAR) exploration. The N-methyl carbamate can be selectively deprotected under mild acidic conditions (TFA) without affecting the Boc group, allowing stepwise elaboration of the piperidine nitrogen.

Conformational Rigidity-Enhanced Ligand Design Requiring Fluorinated Piperidine Cores

In drug design programs where conformational preorganization of the piperidine ring is desired to minimize entropic penalties upon target binding, the 3-fluoro substituent on this building block locks the ring into a single predominant conformer via the fluorine gauche effect [3]. This property is not achievable with non-fluorinated piperidine building blocks and is superior to other halogen-substituted piperidines (Cl, Br) which show weaker conformational preferences.

Quote Request

Request a Quote for tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.